molecular formula C12H16N2O3 B1470478 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one CAS No. 1780374-27-7

2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

Cat. No.: B1470478
CAS No.: 1780374-27-7
M. Wt: 236.27 g/mol
InChI Key: KTRFVMRDWTWTES-UHFFFAOYSA-N
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Description

2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound 2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one is a derivative within the class of tetrahydrobenzo[f][1,4]oxazepines. Research has shown diverse methods for synthesizing tetrahydrobenzo[f][1,4]oxazepine derivatives, emphasizing the compound's relevance in synthetic organic chemistry. For instance, Banfi et al. (2013) demonstrated a stereocontrolled synthesis of drug-like tetrahydrobenzo[f][1,4]oxazepines with four diversity points in only two steps, highlighting the compound's potential in drug discovery and development processes (Banfi et al., 2013). Furthermore, the synthesis of related compounds by Caulfield et al. (1996) and the exploration of oxazepine and related heterocyclic compounds by Adnan et al. (2014) show the broader context of chemical investigations into the oxazepine nucleus and its derivatives, which are valuable for their diverse biological activities and potential applications in medicinal chemistry (Caulfield et al., 1996); (Adnan et al., 2014).

Antimicrobial and Biological Activities

Research on oxazepine derivatives extends into the investigation of their biological activities. Mathew et al. (2010) reported on the eco-friendly synthesis of dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives, demonstrating preliminary in vitro antimicrobial activity against a variety of pathogenic fungi and bacteria. Some of these compounds showed significant antimicrobial effects, suggesting potential utility in developing new antimicrobial agents (Mathew et al., 2010). This highlights the interest in oxazepine derivatives, including this compound, as candidates for further pharmacological studies.

Pharmacological Development

The development of kinase inhibitors incorporating the benzoxazepine core, as demonstrated by Naganathan et al. (2015), signifies another critical area of application. Their work on process development for scalable synthesis of benzoxazepine-containing kinase inhibitors showcases the compound's potential utility in cancer therapy and other diseases where kinase inhibition is therapeutic (Naganathan et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzoxazepine derivatives have been studied for their antifungal activity .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to explore its potential biological activity, given that some related compounds have shown activity as antifungal agents .

Properties

IUPAC Name

2-amino-1-(9-methoxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-10-4-2-3-9-8-14(11(15)7-13)5-6-17-12(9)10/h2-4H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRFVMRDWTWTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCN(C2)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 2
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 3
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 4
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 5
Reactant of Route 5
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one
Reactant of Route 6
2-amino-1-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one

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